potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide
Overview
Description
Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide is a chemical compound with the molecular formula C₉H₁₆BF₃KNO₂ and a molecular weight of 277.13 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group and a tert-butoxycarbonyl-protected pyrrolidine moiety. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Potassium 1-Boc-pyrrolidine-3-trifluoroborate is primarily used in coupling reactions . The compound’s primary targets are the molecules involved in these reactions, such as aryl, alkenyl, or alkyl halides and triflates .
Mode of Action
The compound interacts with its targets through Suzuki-Miyaura cross-coupling reactions . This involves the reaction of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl, or alkyl halides and triflates . The result is the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected biochemical pathway is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the reaction of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl, or alkyl halides and triflates . The downstream effects include the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of Potassium 1-Boc-pyrrolidine-3-trifluoroborate’s action include the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds .
Biochemical Analysis
Biochemical Properties
Potassium 1-Boc-pyrrolidine-3-trifluoroborate plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The trifluoroborate moiety in Potassium 1-Boc-pyrrolidine-3-trifluoroborate is known to participate in these reactions, enhancing the efficiency and selectivity of the coupling process . Additionally, it interacts with palladium catalysts, which are essential for the cross-coupling reactions .
Cellular Effects
Potassium 1-Boc-pyrrolidine-3-trifluoroborate has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes involved in these pathways . This compound can also impact gene expression, leading to changes in cellular metabolism and function . Studies have shown that Potassium 1-Boc-pyrrolidine-3-trifluoroborate can alter the expression of genes related to metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of Potassium 1-Boc-pyrrolidine-3-trifluoroborate involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, modulating their activity and function . For instance, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . The trifluoroborate moiety in Potassium 1-Boc-pyrrolidine-3-trifluoroborate is crucial for its binding interactions, enhancing its efficacy in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 1-Boc-pyrrolidine-3-trifluoroborate can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The degradation of Potassium 1-Boc-pyrrolidine-3-trifluoroborate can lead to a decrease in its efficacy in biochemical reactions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of Potassium 1-Boc-pyrrolidine-3-trifluoroborate vary with different dosages in animal models. At lower doses, this compound can enhance cellular function and metabolic activity . At higher doses, it may exhibit toxic or adverse effects, leading to cellular damage and dysfunction . Studies have identified specific dosage thresholds for Potassium 1-Boc-pyrrolidine-3-trifluoroborate, beyond which its effects become detrimental to cellular health .
Metabolic Pathways
Potassium 1-Boc-pyrrolidine-3-trifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes . This compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The trifluoroborate moiety in Potassium 1-Boc-pyrrolidine-3-trifluoroborate plays a crucial role in its interactions with metabolic enzymes, enhancing its efficacy in biochemical reactions .
Transport and Distribution
Within cells and tissues, Potassium 1-Boc-pyrrolidine-3-trifluoroborate is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The distribution of Potassium 1-Boc-pyrrolidine-3-trifluoroborate within cells can influence its activity and function, enhancing its efficacy in biochemical reactions .
Subcellular Localization
Potassium 1-Boc-pyrrolidine-3-trifluoroborate exhibits specific subcellular localization, which can affect its activity and function . This compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of Potassium 1-Boc-pyrrolidine-3-trifluoroborate is crucial for its interactions with biomolecules, enhancing its efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide typically involves the reaction of 1-[(tert-butoxy)carbonyl]pyrrolidine with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolidine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Potassium {1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrol-3-yl}trifluoroboranuide
- Potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide is unique due to its specific combination of a trifluoroborate group and a tert-butoxycarbonyl-protected pyrrolidine moiety. This combination provides distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTWIERFLVKQOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430219-72-9 | |
Record name | Borate(1-), [1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1430219-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium {1-[(t-butoxy)carbonyl]pyrrolidin-3-yltrifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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